molecular formula C19H11FO4 B4324903 4-(4-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione

4-(4-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione

Cat. No.: B4324903
M. Wt: 322.3 g/mol
InChI Key: BQTGBFUDRPJUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione, also known as flavopiridol, is a synthetic flavone derivative that has been extensively studied for its potential therapeutic applications. It was initially developed as a cyclin-dependent kinase (CDK) inhibitor, but its biological activities extend beyond CDK inhibition.

Mechanism of Action

Flavopiridol exerts its biological effects by inhibiting various kinases such as CDKs, glycogen synthase kinase-3 (GSK-3), and protein kinase C (PKC). By inhibiting these kinases, 4-(4-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione can disrupt various signaling pathways involved in cell cycle progression, apoptosis, and inflammation. Flavopiridol can also induce DNA damage and activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Flavopiridol has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It can also sensitize cancer cells to chemotherapy and radiation therapy. Flavopiridol can inhibit viral replication and reduce inflammation in various models of viral infections and inflammatory disorders. However, this compound can also induce toxicities such as neutropenia, thrombocytopenia, and cardiac arrhythmias.

Advantages and Limitations for Lab Experiments

Flavopiridol is a potent and selective kinase inhibitor that can be used to study various signaling pathways involved in cell cycle progression, apoptosis, and inflammation. It can also be used to screen for potential therapeutic targets and drug candidates. However, 4-(4-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione can induce off-target effects and toxicities that need to be carefully monitored and controlled in lab experiments.

Future Directions

For 4-(4-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione research include:
1. Developing novel formulations and delivery methods to enhance its bioavailability and reduce its toxicities.
2. Identifying biomarkers and patient populations that are more likely to respond to this compound treatment.
3. Investigating the combination of this compound with other drugs or therapies to enhance its efficacy and reduce its toxicities.
4. Exploring the role of this compound in other diseases such as neurodegenerative disorders and autoimmune diseases.
5. Developing more potent and selective this compound analogs with improved pharmacokinetic and pharmacodynamic properties.
In conclusion, this compound is a synthetic flavone derivative that has shown promising results in preclinical and clinical studies for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of various kinases involved in cell cycle progression, apoptosis, and inflammation. Flavopiridol has advantages and limitations for lab experiments, and future directions for its research include developing novel formulations, identifying biomarkers, investigating combination therapies, exploring its role in other diseases, and developing more potent analogs.

Scientific Research Applications

Flavopiridol has been investigated for its potential therapeutic applications in various diseases such as cancer, viral infections, and inflammatory disorders. It has been shown to exert anti-proliferative, pro-apoptotic, and anti-inflammatory effects in vitro and in vivo. Flavopiridol has been tested in clinical trials for its efficacy in treating chronic lymphocytic leukemia, solid tumors, and HIV infections.

Properties

IUPAC Name

4-(4-fluorophenyl)-3,4-dihydrobenzo[g]chromene-2,5,10-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11FO4/c20-11-7-5-10(6-8-11)14-9-15(21)24-19-16(14)17(22)12-3-1-2-4-13(12)18(19)23/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTGBFUDRPJUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C(=O)C3=CC=CC=C3C2=O)OC1=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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